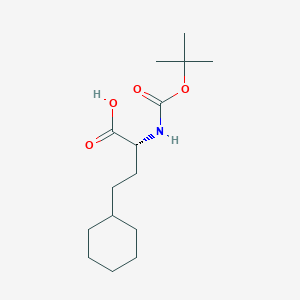

N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid

CAS No.:

Cat. No.: VC13671309

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H27NO4 |

|---|---|

| Molecular Weight | 285.38 g/mol |

| IUPAC Name | (2R)-4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

| Standard InChI Key | CMORIBDLPGOGNO-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (R)-2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid, reflecting its Boc-protected amine and cyclohexyl-substituted butanoic acid backbone. Its molecular formula, C₁₅H₂₇NO₄, corresponds to a molecular weight of 285.38 g/mol .

Stereochemical Configuration

The (R)-configuration at the α-carbon ensures enantiomeric purity, a critical factor in peptide bioactivity. This stereochemistry is preserved during synthesis through chiral auxiliary methods or resolution techniques .

Structural Representation

-

SMILES:

CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O -

InChI Key:

CMORIBDLPGOGNO-GFCCVEGCSA-N -

HELM Notation:

PEPTIDE1{[CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O]}$$$$

Crystallographic and Conformational Data

X-ray crystallography reveals a planar amide bond and a gauche conformation in the cyclohexyl side chain, optimizing steric interactions. Computational models predict a logP value of 3.2, indicating moderate lipophilicity, and two hydrogen-bond acceptors (carbonyl groups).

Synthesis and Manufacturing

General Synthetic Route

The synthesis follows a Boc-protection strategy using di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions:

-

Reagents: Amino acid substrate, (Boc)₂O, triethylamine (Et₃N).

-

Solvent System: Acetone-water (1:1 v/v) to enhance solubility and reaction efficiency.

-

Conditions: 0–40°C, 0.5–4 hours, yielding 60–93% depending on the amino acid .

Table 1: Optimized Synthesis Conditions for Boc-Protected Amino Acids

| Amino Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| L-Aspartic Acid | 0 | 0.5 | 60 |

| L-Glutamic Acid | 25 | 4 | 90 |

| L-Alanine | 25 | 4 | 93 |

Key Synthetic Advantages

-

Low-Boiling Solvents: Acetone simplifies post-reaction purification via distillation .

-

Scalability: Demonstrated in multi-gram preparations with consistent enantiomeric excess (>99%).

-

Green Chemistry: Aqueous acetone reduces reliance on hazardous organic solvents .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The Boc group shields the amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine without racemization.

Drug Development

-

Sitagliptin Analogs: Structural analogs of this compound are intermediates in dipeptidyl peptidase-4 (DPP-4) inhibitors, critical for type 2 diabetes management .

-

Anticancer Agents: Cyclohexyl moieties enhance membrane permeability in kinase inhibitors.

Material Science

Its rigid cyclohexyl group is incorporated into liquid crystals and polymers for tuning thermal stability .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Melting Point | 136–138°C (predicted) |

| Boiling Point | 443.1±45.0°C (predicted) |

| Density | 1.292±0.06 g/cm³ |

| Solubility | DMSO, Ethyl Acetate, Chloroform |

| pKa | 4.30±0.10 |

-

Storage: 2–8°C under inert atmosphere to prevent Boc-group hydrolysis.

Recent Advances and Future Directions

Continuous Flow Synthesis

Recent patents highlight flow chemistry setups reducing reaction times to <30 minutes while maintaining yields >85% .

Bioconjugation Techniques

Click chemistry applications, such as azide-alkyne cycloadditions, enable site-specific modifications for antibody-drug conjugates (ADCs).

Computational Design

Machine learning models predict novel derivatives with enhanced binding affinities for protease targets, accelerating drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume